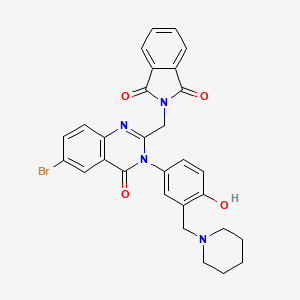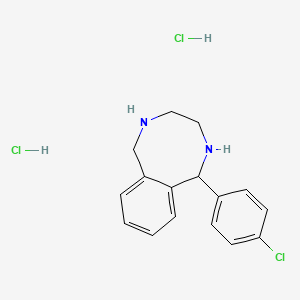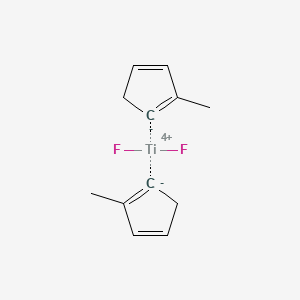
Difluorotitanium(4+);2-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorotitanium(4+);2-methylcyclopenta-1,3-diene is a coordination compound that features a titanium center bonded to two fluorine atoms and a 2-methylcyclopenta-1,3-diene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluorotitanium(4+);2-methylcyclopenta-1,3-diene typically involves the reaction of titanium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Difluorotitanium(4+);2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed under an inert atmosphere to avoid unwanted side reactions.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents or by applying heat to drive the reaction forward.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) or titanium(II) species. Substitution reactions can result in a variety of titanium complexes with different ligands.
Scientific Research Applications
Difluorotitanium(4+);2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which difluorotitanium(4+);2-methylcyclopenta-1,3-diene exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards chemical reactions, such as bond formation or cleavage. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being transformed.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: An organic compound with a similar structure but without the titanium and fluorine atoms.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other materials.
Titanium tetrachloride: A precursor to various titanium complexes, including difluorotitanium(4+);2-methylcyclopenta-1,3-diene.
Uniqueness
This compound is unique due to the presence of both titanium and fluorine atoms, which impart distinct chemical properties
Properties
Molecular Formula |
C12H14F2Ti+2 |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
difluorotitanium(4+);2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+6/p-2 |
InChI Key |
DSVWUSGKWPFLIS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti+4]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


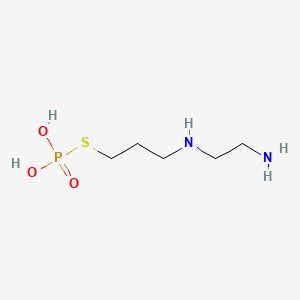
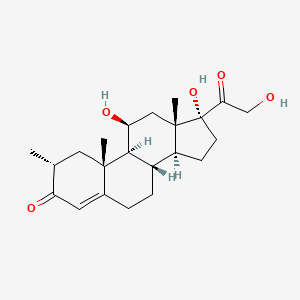
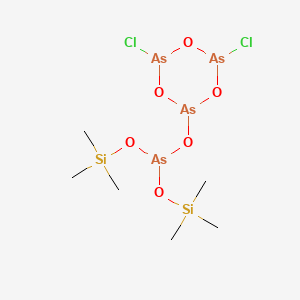
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)
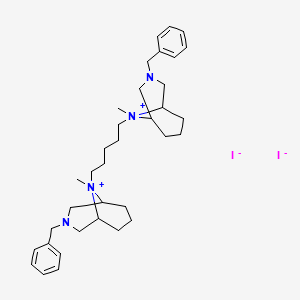

![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
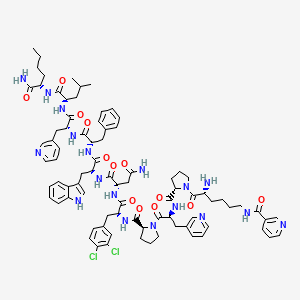
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
